molecular formula C8H8BrNO3 B1524397 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene CAS No. 89978-56-3

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Cat. No.: B1524397
CAS No.: 89978-56-3
M. Wt: 246.06 g/mol
InChI Key: JZKNYKLYLFXWHT-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromine atom, a methoxy group, a methyl group, and a nitro group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group can be introduced via a methylation reaction, typically using methanol and a strong acid catalyst.

    Methylation: The methyl group is added through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Phenols: From nucleophilic substitution.

    Amines: From reduction of the nitro group.

    Carboxylic Acids: From oxidation of the methyl group.

Scientific Research Applications

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring and influences the compound’s reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methyl groups can undergo oxidation and reduction reactions, respectively.

Comparison with Similar Compounds

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-4-methoxy-2-nitrobenzene: Lacks the methyl group, which affects its reactivity and applications.

    1-Bromo-2-methyl-4-nitrobenzene: Lacks the methoxy group, leading to different chemical properties and uses.

    1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: The presence of a fluorine atom instead of a methoxy group significantly alters its chemical behavior.

Properties

IUPAC Name

1-bromo-4-methoxy-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKNYKLYLFXWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679907
Record name 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-56-3
Record name 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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